molecular formula C12H24ClN3O2 B14443600 Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride CAS No. 75150-29-7

Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride

Cat. No.: B14443600
CAS No.: 75150-29-7
M. Wt: 277.79 g/mol
InChI Key: SPMGVCYWIVOYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride is a chemical compound with the molecular formula C12H24ClN3O2 and a molecular weight of 277.791 g/mol . This compound is known for its unique structure, which includes an enamide fragment, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride involves its interaction with various molecular targets and pathways. The enamide fragment in the compound allows it to participate in Michael addition reactions, which can modify biological molecules and affect their function . This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride can be compared with other similar compounds, such as:

This compound stands out due to its unique structure and wide range of applications in various fields of research.

Properties

CAS No.

75150-29-7

Molecular Formula

C12H24ClN3O2

Molecular Weight

277.79 g/mol

IUPAC Name

prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride

InChI

InChI=1S/C9H18N2O.C3H5NO.ClH/c1-5-9(12)10-7-6-8-11(2,3)4;1-2-3(4)5;/h5H,1,6-8H2,2-4H3;2H,1H2,(H2,4,5);1H

InChI Key

SPMGVCYWIVOYQT-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCNC(=O)C=C.C=CC(=O)N.[Cl-]

Related CAS

75150-29-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.